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Introduction
Fosravuconazole L-lysine ethanolate (F-RVCZ) is a novel, water-soluble prodrug of the

potent, broad-spectrum triazole antifungal agent, ravuconazole. Developed to enhance the oral

bioavailability of its active moiety, fosravuconazole is rapidly and extensively converted to

ravuconazole in vivo. Ravuconazole exerts its antifungal effect by inhibiting the fungal

cytochrome P450 enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of

ergosterol, an essential component of the fungal cell membrane. This guide provides a

comprehensive overview of the in vivo pharmacokinetic properties of fosravuconazole and its

active form, ravuconazole, compiling data from preclinical and clinical studies to support further

research and development.

Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of ravuconazole following

the administration of fosravuconazole L-lysine ethanolate in various species.

Table 1: Preclinical Pharmacokinetics of Ravuconazole
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Specie
s

Dose
(mg/kg
)

Route
Cmax
(µg/mL
)

Tmax
(h)

AUC
(µg·h/
mL)

T½ (h)

Protei
n
Bindin
g (%)

Refere
nce

Mouse 10 Oral
0.36 ±

0.01
~1-2 3.4

3.9 -

4.8
95.8 [1]

40 Oral - ~1-2 -
3.9 -

4.8
95.8 [1]

160 Oral
4.37 ±

0.64
~1-2 48

3.9 -

4.8
95.8 [1]

Rabbit 1.25 IV 2.03 - 5.80 20.55 -

40 IV 58.82 - 234.21 26.34 -

30 Oral - - - 13 - [2]

Note: Data for some parameters were not available in the cited literature.

Table 2: Human Pharmacokinetics of Ravuconazole
(following Fosravuconazole Administration)
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Study
Type

Dose
Regime
n

Cmax
(µg/mL)

Tmax
(h)

AUC T½ (h)
Protein
Binding
(%)

Referen
ce

Single

Dose

Single

oral

doses

Dose-

proportio

nal

increase

2 - 4

Dose-

proportio

nal

increase

157 - 221 ~98 [3]

Multiple

Dose

400 mg

QD (3

days),

then 100

mg QD

(9 days)

- - - - ~98 [3]

Patient

Study

(Eumycet

oma)

200 mg

or 300

mg

weekly

(after

loading

doses)

- -

75%

higher

exposure

with 50%

dose

increase

>168

(over 1

week)

~98 [4]

Note: Specific Cmax and AUC values from human single and multiple ascending dose studies

in healthy volunteers are not publicly available in detail. The data reflects the dose-

proportionality and long half-life observed.

Experimental Protocols
Preclinical Pharmacokinetic Studies
a) Murine Model of Disseminated Candidiasis

Animal Model: Neutropenic mice infected with Candida albicans.

Dosing: Single oral doses of ravuconazole (10, 40, and 160 mg/kg) were administered.
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Sample Collection: Blood samples were collected at various time points post-administration

to determine serum concentrations.

Bioanalysis: Ravuconazole concentrations in serum were quantified using a validated

bioanalytical method (details not specified, but likely LC-MS/MS).

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, and

elimination half-life, were calculated from the serum concentration-time profiles. Protein

binding was determined in the serum of infected neutropenic mice.

b) Rabbit Model of Invasive Aspergillosis

Animal Model: Immunosuppressed, temporarily leukopenic rabbits.

Dosing: Oral therapy with ravuconazole at a dosage of 30 mg/kg of body weight per day.

Pharmacokinetic Analysis: The half-life of ravuconazole was determined from serum

concentration data.

Human Pharmacokinetic Studies
a) Phase 1 Single and Multiple Ascending Dose Studies in Healthy Volunteers (Inferred

Protocol)

Study Design: A typical design would involve a randomized, placebo-controlled, single

ascending dose (SAD) phase followed by a multiple ascending dose (MAD) phase.

Subjects: Healthy adult volunteers.

Dosing:

SAD Phase: Single oral doses of fosravuconazole L-lysine ethanolate at escalating

dose levels.

MAD Phase: A loading dose regimen (e.g., 400 mg once daily for 3 days) followed by a

lower maintenance dose (e.g., 100 mg once daily for 9 days) has been used.[3]
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Sample Collection: Serial blood samples were collected at predefined time points after

dosing to characterize the full pharmacokinetic profile of ravuconazole.

Bioanalysis: Plasma concentrations of ravuconazole were measured using a validated LC-

MS/MS method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine

pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

b) Food Effect Study (Inferred Protocol)

Study Design: A randomized, open-label, crossover study in healthy volunteers.

Procedure: Subjects would receive a single oral dose of fosravuconazole L-lysine
ethanolate on separate occasions under fasted conditions and after a high-fat meal.

Analysis: Pharmacokinetic parameters would be compared between the fed and fasted

states to determine the effect of food on the absorption and bioavailability of ravuconazole. It

has been noted that co-administration with a high-fat meal increases systemic exposure to

ravuconazole.[4]

Bioanalytical Method for Ravuconazole Quantification
Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid

Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Typically involves a simple protein precipitation from plasma or serum

samples.

Chromatography (based on a published method for Fosravuconazole):

Column: A C18 reversed-phase column.

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate

buffer, pH 4.5) in a gradient or isocratic elution.[5]

Flow Rate: A typical flow rate would be around 0.9 mL/min.[5]
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Detection:

UV: Detection at a wavelength of 287 nm.[5]

MS/MS: Detection using positive electrospray ionization (ESI+) with multiple reaction

monitoring (MRM) of specific precursor-to-product ion transitions for ravuconazole and an

internal standard.

Validation: The method would be validated according to regulatory guidelines (e.g., FDA,

EMA) for linearity, precision, accuracy, selectivity, and stability.

Metabolism and Excretion
Fosravuconazole L-lysine ethanolate is a prodrug that undergoes rapid and extensive

conversion to its active moiety, ravuconazole, in vivo, likely through the action of phosphatases

and/or esterases.

Ravuconazole is predominantly metabolized in the liver. Its elimination follows non-linear,

Michaelis-Menten kinetics, particularly at higher doses, which is suggestive of the saturation of

metabolic pathways.[4][6] This saturation is likely due to the involvement of cytochrome P450

(CYP) 3A enzymes in the gastrointestinal tract and liver.[6] While specific studies on

ravuconazole are limited, data from other azole antifungals indicate that CYP3A4, CYP2C19,

and CYP2C9 are the primary enzymes responsible for the metabolism of this class of drugs.

Excretion data for ravuconazole is not readily available. However, a mass balance study of a

similar triazole, isavuconazole, showed that following a single oral dose, the administered

radioactivity was recovered almost equally in the urine (46.1%) and feces (45.5%), suggesting

that both renal and fecal routes are significant pathways of elimination for this class of

compounds.[7]

Visualizations
Prodrug Activation and Metabolic Pathway
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Caption: Conversion of fosravuconazole to ravuconazole and subsequent metabolism.
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Caption: Workflow for a typical preclinical pharmacokinetic study.
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Caption: Inhibition of ergosterol biosynthesis by ravuconazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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